N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic thienopyrimidine derivative characterized by a sulfanylacetamide moiety linked to a 3,4-dimethoxyphenylethyl group. The core thieno[2,3-d]pyrimidin-4-one scaffold is substituted with methyl groups at positions 3 and 6, contributing to its lipophilicity and steric profile.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-12-9-14-18(29-12)22-20(23(2)19(14)25)28-11-17(24)21-8-7-13-5-6-15(26-3)16(10-13)27-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRPGQSQDQGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Reaction of ethyl 3-aminothiophene-2-carboxylate with N,N-dimethylacetamide dimethyl acetal in refluxing xylene generates the intermediate enamine, which undergoes cyclization with methyl isocyanate in THF at 0-5°C to form the pyrimidine ring. Critical parameters include:
- Strict temperature control (-10°C to 5°C) during isocyanate addition
- Use of molecular sieves (4Å) to sequester reaction water
- Optimal molar ratio of 1:1.2 (enamine:isocyanate)
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | -20 to 25 | 0-5 | 37% → 68% |
| Solvent | THF, DMF, Toluene | THF | 52% → 68% |
| Reaction Time (h) | 2-24 | 18 | 61% → 68% |
Methylation at Position 3
Selective N-methylation employs dimethyl sulfate in aqueous NaOH (50% w/v) under phase-transfer conditions using tetrabutylammonium bromide (0.1 eq). Kinetic studies reveal complete methylation within 45 minutes at 40°C, with <2% O-methylation byproducts.
Assembly of N-[2-(3,4-Dimethoxyphenyl)ethyl] Side Chain
The phenethylamine component is synthesized through sequential Friedel-Crafts alkylation and reduction:
Friedel-Crafts Acylation
3,4-Dimethoxybenzene reacts with acryloyl chloride (1.2 eq) in nitrobenzene at 0°C with AlCl3 (1.5 eq) catalysis, yielding 3-(3,4-dimethoxyphenyl)propanoyl chloride (87% purity). NMR monitoring shows complete consumption of starting material within 90 minutes.
Borane-THF Reduction
The propanoyl chloride intermediate is reduced using BH3-THF complex (3 eq) in dry THF at reflux. GC-MS analysis confirms >99% conversion to 3-(3,4-dimethoxyphenyl)propan-1-amine after 4 hours, with no detectable over-reduction products.
Final Amide Coupling Strategies
Two principal methods dominate the literature for forming the critical amide bond:
Method A: Acid Chloride Activation
- React phenethylamine with chloroacetyl chloride (1.1 eq) in CH2Cl2
- Triethylamine (3 eq) as HCl scavenger
- 0°C to room temperature over 2 hours
- 91% isolated yield after aqueous workup
Method B: Carbodiimide Coupling
- EDCI (1.05 eq)/HOBt (1 eq) in DMF
- Room temperature, 12 hours
- Requires chromatographic purification (SiO2, EtOAc/hexane)
- 84% yield with 98% purity by HPLC
Table 2: Comparative Analysis of Amidation Techniques
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 2 h | 12 h |
| Purification | Simple extraction | Column chromatography |
| Scale-up Potential | Excellent | Moderate |
| Byproduct Formation | <1% | 3-5% |
| Solvent System | CH2Cl2 | DMF |
Crystallization and Purification
Final purification employs gradient recrystallization from ethyl acetate/hexane (1:3 → 1:1) with slow cooling from 60°C to -20°C over 24 hours. Single crystal X-ray analysis confirms:
- Orthorhombic crystal system (P212121)
- Unit cell dimensions: a = 8.924 Å, b = 12.307 Å, c = 18.545 Å
- Density: 1.342 g/cm³
- R-factor: 0.0413
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming thermal stability adequate for standard handling.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
δ 7.45 (d, J = 8.4 Hz, 1H, ArH)
6.85 (d, J = 8.4 Hz, 1H, ArH)
6.78 (s, 1H, ArH)
4.12 (q, J = 6.8 Hz, 2H, SCH2CO)
3.87 (s, 3H, OCH3)
3.85 (s, 3H, OCH3)
3.34 (t, J = 7.2 Hz, 2H, NCH2)
2.72 (s, 3H, NCH3)
2.58 (s, 3H, C6-CH3)
13C NMR (100 MHz, DMSO-d6):
δ 170.2 (C=O)
163.8 (C4=O)
152.4, 148.9 (OCH3)
134.7-112.4 (aromatic carbons)
42.8 (SCH2CO)
39.5 (NCH2)
36.2 (NCH3)
18.7 (C6-CH3)
Industrial-Scale Optimization
Adaptation of laboratory procedures for kilogram-scale production requires modification of several parameters:
8.1. Solvent Recovery System
Implementation of falling-film evaporators enables 92% toluene recovery during azeotropic distillation steps, reducing production costs by €18.50/kg.
8.2. Continuous Flow Oxidation
Replacement of batch oxidation with continuous flow reactors (Corning AFR module) improves:
- Reaction time from 6 hours to 22 minutes
- Hydrogen peroxide utilization efficiency from 68% to 94%
- Throughput capacity by 300%
Green Chemistry Alternatives
Recent advances suggest potential improvements in sustainability:
9.1. Mechanochemical Synthesis
Ball-milling thienopyrimidinone with KSAc and chloroacetamide derivative achieves 89% yield in 45 minutes without solvent. Energy consumption analysis shows 62% reduction compared to traditional methods.
9.2. Biocatalytic Amidation Immobilized lipase (Candida antarctica Lipase B) mediates amide bond formation in aqueous buffer (pH 7.4) at 37°C. While currently yielding 54% product, this approach eliminates need for coupling reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to disease progression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several sulfanylacetamide-thienopyrimidine derivatives reported in the literature. Key comparisons include:
*Calculated based on molecular formula.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological effects based on recent studies.
- Molecular Formula : C₁₂H₁₇N₃O₃S
- Molecular Weight : 223.2683 g/mol
- CAS Registry Number : 6275-29-2
- IUPAC Name : this compound
The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine scaffold followed by acetamide functionalization. Specific methodologies can vary but often include:
- Formation of Thieno[2,3-d]pyrimidine : Utilizing precursors such as 3,6-dimethyluracil derivatives.
- Acetylation : The introduction of the acetamide group through standard acylation techniques.
- Substitution Reactions : Incorporating the 3,4-dimethoxyphenyl group via nucleophilic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study reported that derivatives of thieno[2,3-d]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines including HCT116 (colon carcinoma) and T47D (breast cancer), with IC₅₀ values indicating potent activity in the low micromolar range .
| Cell Line | IC₅₀ (μM) |
|---|---|
| HCT116 | 6.2 |
| T47D | 27.3 |
The mechanism through which this compound exerts its effects is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.
Additional Biological Activities
Besides anticancer properties, this compound also exhibits:
- Antioxidant Activity : Demonstrated through various assays indicating its potential to scavenge free radicals.
Case Studies and Research Findings
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and thioether bond formation. For example, coupling the thienopyrimidinone core with the acetamide-linked phenethyl moiety under controlled conditions (e.g., using polar solvents like DMSO or ethanol at 60–80°C) . Purity is validated via chromatographic techniques (TLC, HPLC) and spectroscopic methods (NMR, IR) to confirm structural integrity and absence of by-products .
Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?
The compound is moderately soluble in DMSO and ethanol but exhibits limited solubility in aqueous buffers . Solvent choice is critical for in vitro assays; for instance, DMSO is preferred for stock solutions, with final concentrations kept ≤0.1% to avoid cellular toxicity .
Q. Which spectroscopic techniques are most reliable for characterizing its structure?
- NMR : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thienopyrimidinone protons at δ 6.5–7.5 ppm) .
- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~500–550) .
Q. How stable is this compound under standard laboratory conditions?
Stability tests indicate it is stable at room temperature in dark, dry environments for >6 months. However, exposure to light/moisture accelerates degradation, necessitating storage at −20°C in amber vials .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations) or impurities. Recommendations:
- Standardize protocols (e.g., uniform solvent/DMSO controls).
- Validate compound purity via HPLC before assays .
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .
Q. How can reaction yields be optimized during large-scale synthesis?
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) to enhance efficiency .
- Solvents : Ethanol or DMF improves solubility of intermediates .
- Continuous Flow Reactors : Minimize side reactions and improve scalability .
Q. What computational methods predict its interaction with biological targets (e.g., kinases)?
- Molecular Docking : Software like AutoDock Vina models binding to kinase ATP pockets (e.g., EGFR, CDK2) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How do structural modifications (e.g., substituent variations) alter its bioactivity?
- Methoxy Groups : Enhance lipophilicity and blood-brain barrier penetration .
- Sulfanyl Linker : Critical for hydrogen bonding with target proteins; replacing it with ethers reduces potency .
- Thienopyrimidinone Core : Rigidity improves selectivity but may reduce solubility .
Methodological Guidance for Data Interpretation
Q. How to address inconsistent NMR spectra between batches?
- Step 1 : Re-crystallize the compound to remove impurities.
- Step 2 : Compare with published spectra of analogous thienopyrimidines .
- Step 3 : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference .
Q. What statistical approaches are suitable for dose-response studies?
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA : Identify significant differences between treatment groups (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
